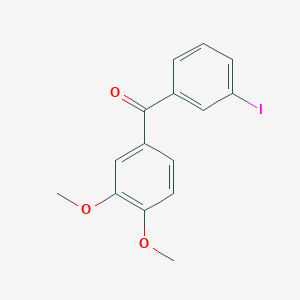
3,4-Dimethoxy-3'-iodobenzophenone
カタログ番号 B1359020
CAS番号:
951891-92-2
分子量: 368.17 g/mol
InChIキー: JMSBROOMAKIXCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-3’-iodobenzophenone, also known as DIBO, is a chemical compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxy-3’-iodobenzophenone consists of a benzophenone core with iodine and methoxy groups attached .科学的研究の応用
Solubilizing Protective Group for the In Situ Deprotection/Deposition of Extended Aromatic Thiolate Monolayers
- Summary of Application : The 3,4-dimethoxybenzyl group is introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
- Methods of Application : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
- Results or Outcomes : The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
Synthesis of Novel Benzamide Compounds
- Summary of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid .
- Methods of Application : The synthesis was performed using TEA as base and THF as solvent. 2,3-Dimethoxybenzamides were obtained in yields 43–50% .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Corrosion Inhibition for Copper
- Summary of Application : 3,4-Dimethoxy phenyl thiosemicarbazone (DMPTS) was investigated for its potential as a corrosion inhibitor for copper in 1 M hydrochloric acid (HCl) solutions .
- Methods of Application : The study used an integrative methodology encompassing electrochemical analyses .
- Results or Outcomes : The study aimed to disclose the mechanism behind the protective action of DMPTS .
Synthesis of Novel Benzamide Compounds with Antioxidant and Antibacterial Activities
- Summary of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The synthesis was performed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Extended Aromatic Thiolate Monolayers
- Summary of Application : The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
- Methods of Application : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
- Results or Outcomes : The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
Industrial Applications
- Summary of Application : Amide compounds, including those derived from 3,4-Dimethoxy-3’-iodobenzophenone, are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application : The specific methods of application vary depending on the industry and the specific use case .
- Results or Outcomes : The use of amide compounds in these industries contributes to the production of a wide range of products .
Synthesis of Novel Benzamide Compounds with Antioxidant and Antibacterial Activities
- Summary of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The synthesis was performed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Extended Aromatic Thiolate Monolayers
- Summary of Application : The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
- Methods of Application : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
- Results or Outcomes : The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .
Industrial Applications
- Summary of Application : Amide compounds, including those derived from 3,4-Dimethoxy-3’-iodobenzophenone, are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
- Methods of Application : The specific methods of application vary depending on the industry and the specific use case .
- Results or Outcomes : The use of amide compounds in these industries contributes to the production of a wide range of products .
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSBROOMAKIXCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258278 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-3'-iodobenzophenone | |
CAS RN |
951891-92-2 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
8-Acetoxy-2-methyl-1-octene
731773-26-5
8-Chloro-8-nonenoic acid
731773-30-1
Ethyl 2-cyanobenzoylformate
228259-44-7

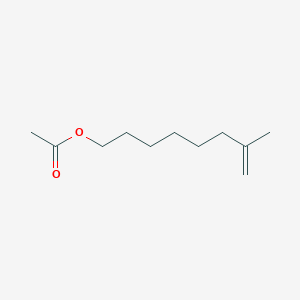
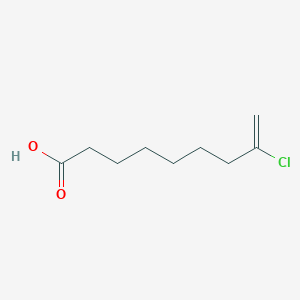
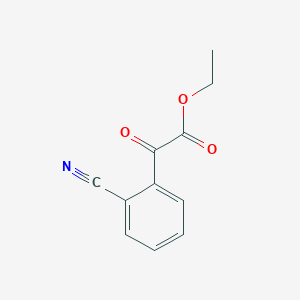
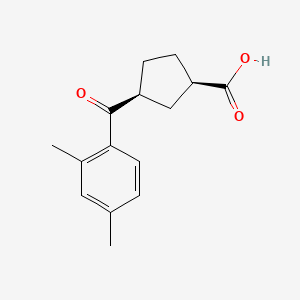
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
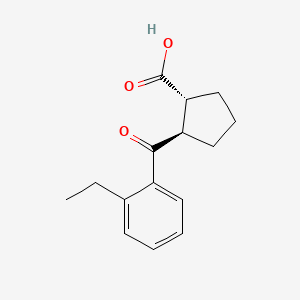
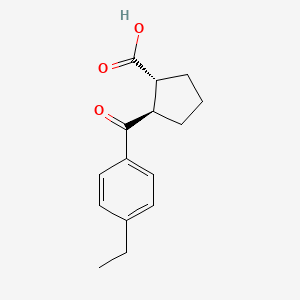
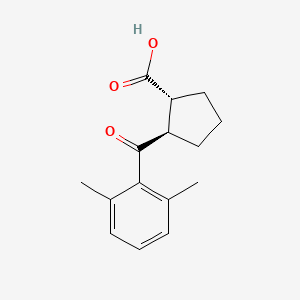
![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)
![cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358966.png)